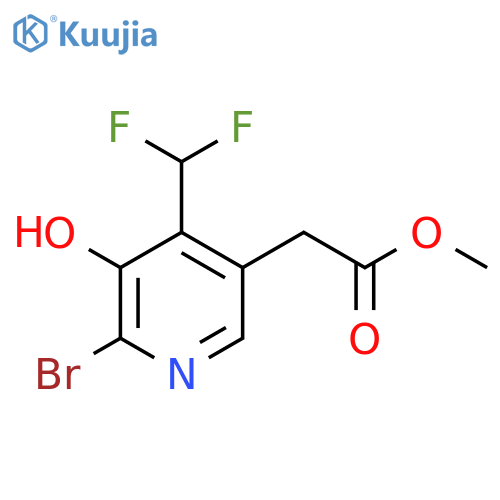Cas no 1806068-65-4 (Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate)

1806068-65-4 structure
商品名:Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate
CAS番号:1806068-65-4
MF:C9H8BrF2NO3
メガワット:296.065528869629
CID:4860310
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate
-
- インチ: 1S/C9H8BrF2NO3/c1-16-5(14)2-4-3-13-8(10)7(15)6(4)9(11)12/h3,9,15H,2H2,1H3
- InChIKey: NHLUJRTWMBZHHM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061056-1g |
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate |
1806068-65-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
3. Water
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
1806068-65-4 (Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
